2-(4-chloro-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
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Overview
Description
2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be done using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions might lead to the removal of the chlorine or trifluoromethyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-1H-pyrazol-1-yl)-1-ethanone: Lacks the trifluoromethyl and hydroxy groups.
1-(4-Chloro-1H-pyrazol-1-yl)-2-(trifluoromethyl)-1-ethanone: Lacks the hydroxy group.
2-(1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone: Lacks the chlorine atom.
Uniqueness
The presence of both the chlorine and trifluoromethyl groups, along with the hydroxy group, makes 2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE unique. These functional groups can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
Properties
Molecular Formula |
C9H8ClF3N4O2 |
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Molecular Weight |
296.63 g/mol |
IUPAC Name |
2-(4-chloropyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C9H8ClF3N4O2/c10-6-3-15-16(4-6)5-7(18)17-8(19,1-2-14-17)9(11,12)13/h2-4,19H,1,5H2 |
InChI Key |
YZLOUNSSFRGGPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=O)CN2C=C(C=N2)Cl |
Origin of Product |
United States |
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